2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide
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Overview
Description
“2,5-Dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H16Cl2N2O4S2 . It has an average mass of 435.345 Da and a monoisotopic mass of 433.992859 Da . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Enzyme Inhibition
Research has shown that benzenesulfonamide derivatives, such as those related to the specified compound, demonstrate significant enzyme inhibition properties. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in various physiological and pathological processes, including neuronal injury (S. Röver et al., 1997). This suggests the potential therapeutic implications of such compounds in neurological conditions.
Antimicrobial and Anti-HIV Activities
Sulfonamide hybrids with Schiff bases of anthranilic acid have been synthesized and characterized, showing considerable enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Such compounds have also demonstrated significant antioxidant properties and potential as antimicrobial agents (N. Kausar et al., 2019). Additionally, certain benzenesulfonamide derivatives have been reported to possess encouraging anti-HIV activity, indicating their relevance in antiviral research (E. Pomarnacka, Iwona Kozlarska-Kedra, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide is URAT1, a urate transporter . URAT1 plays a crucial role in the reabsorption of uric acid in the kidneys .
Mode of Action
this compound acts as a selective inhibitor of URAT1 . It binds to URAT1 and inhibits the transport of uric acid, thereby reducing the reabsorption of uric acid in the kidneys .
Biochemical Pathways
By inhibiting URAT1, this compound disrupts the uric acid reabsorption pathway in the kidneys . This leads to an increase in the excretion of uric acid in the urine and a decrease in the level of uric acid in the blood .
Pharmacokinetics
The pharmacokinetics of this compound are such that it effectively reduces serum uric acid levels in patients with or without gout . At a maintenance dose of 2 or 4 mg once daily, the serum uric acid level of most patients reaches the target level of ≤ 2 .
Result of Action
The molecular and cellular effects of this compound’s action result in a significant inhibition of uric acid uptake and URAT1-mediated uric acid transport in primary human renal proximal tubule epithelial cells (RPTECs) .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of this compound. For example, a diet high in purines can increase the level of uric acid in the body, potentially affecting the efficacy of the compound .
Biochemical Analysis
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Biochemical Properties
This compound is a selective inhibitor of URAT1, with an IC50 of 37.2 nM . It significantly inhibits uric acid uptake and URAT1-mediated uric acid transport in primary human renal proximal tubule epithelial cells (RPTECs) .
Cellular Effects
In terms of reducing serum uric acid levels in patients with or without gout, 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide is comparable to benzbromarone or febuxostat . Its efficacy does not diminish in patients with mild to moderate renal or hepatic impairment . At a maintenance dose of 2 or 4 mg once daily, the serum uric acid level of most patients reaches the target level of ≤ 2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a selective inhibitor of URAT1 . By inhibiting URAT1, it reduces the reabsorption of uric acid in the kidneys, thereby promoting the excretion of uric acid in the urine .
Properties
IUPAC Name |
2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S2/c17-12-3-8-15(18)16(11-12)26(23,24)19-13-4-6-14(7-5-13)20-9-1-2-10-25(20,21)22/h3-8,11,19H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBLBJXFNLQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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